2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(furan-2-ylmethyl)acetamide is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. The presence of multiple functional groups in its molecular architecture makes it a compound of interest for research in chemistry, biology, and potentially medicinal applications.
Synthetic Routes and Reaction Conditions:
The synthesis of this compound typically involves a multi-step process.
Initially, starting materials such as 4-chlorophenylhydrazine, furfural, and ethyl acetoacetate undergo condensation and cyclization reactions to form the pyrazolo[1,5-d][1,2,4]triazin ring system.
Following this, the acetamide side chain is introduced through an amide coupling reaction with furan-2-ylmethylamine.
The entire synthetic procedure requires controlled reaction conditions including appropriate solvents (such as ethanol or DMF), catalysts (such as HCl or NaOH), and specific temperatures to ensure optimal yields and product purity.
Industrial Production Methods:
For industrial-scale production, the synthesis might be optimized by employing continuous flow chemistry techniques to increase efficiency and scalability.
Use of robust, commercially available starting materials and reagents is preferred.
Advanced purification methods such as recrystallization or chromatography are employed to achieve high-purity final products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the furfural and acetamide components.
Reduction: Reduction of this compound can potentially target the oxo group within the pyrazolo[1,5-d][1,2,4]triazin ring.
Substitution: This compound may participate in nucleophilic substitution reactions due to the presence of the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Use of reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or neutral conditions.
Reduction: Employing reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in anhydrous solvents for nucleophilic substitution.
Major Products Formed:
The major products of these reactions depend on the specific conditions but can include various derivatives of the original compound with modified functional groups.
Mechanism of Action
Target of Action
The primary target of this compound is CSNK2 , also known as Casein Kinase II . CSNK2 is a serine/threonine protein kinase that is ubiquitous in all eukaryotes and involved in cell cycle control, DNA repair, and circadian rhythm regulation .
Mode of Action
The compound interacts with CSNK2 by forming key hydrogen bonds with Lys68 and a water molecule buried in the ATP-binding pocket . This interaction is facilitated by a 1,2,4-triazole group in the compound, which replaces the amide group present in many potent pyrazolo[1,5-a]pyrimidine inhibitors .
Biochemical Pathways
The compound’s interaction with CSNK2 affects various biochemical pathways. CSNK2 is involved in the regulation of multiple cellular processes, including cell cycle progression and apoptosis. By inhibiting CSNK2, the compound can potentially disrupt these processes, leading to antiviral activity against β-coronaviruses .
Pharmacokinetics
The compound exhibits excellent in vitro metabolic stability. A rapid decline in plasma concentration of the compound was observed in vivo, which may be attributed to lung accumulation . This suggests that while the compound has good metabolic stability, its bioavailability may be affected by its distribution in the body .
Result of Action
The result of the compound’s action is the inhibition of CSNK2, leading to potential antiviral activity against β-coronaviruses .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s solubility can affect its distribution in the body and thus its bioavailability . Furthermore, the compound’s stability in different physiological conditions can also impact its efficacy.
Biochemical Analysis
Cellular Effects
Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(furan-2-ylmethyl)acetamide may change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound may vary with different dosages in animal models
Scientific Research Applications
2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(furan-2-ylmethyl)acetamide holds significant potential in several research areas:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules for materials science.
Biology: Investigated for its potential interactions with biological macromolecules, possibly serving as a probe or tool in molecular biology studies.
Medicine: Explored for its pharmacological properties, which may include anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
When compared to other pyrazolo[1,5-d][1,2,4]triazin derivatives, 2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(furan-2-ylmethyl)acetamide is unique in several aspects:
Unique Features: The combination of the chlorophenyl group and the furan-2-ylmethyl acetamide moiety imparts distinct chemical properties and reactivity patterns.
Similar Compounds: Similar compounds include other derivatives of pyrazolo[1,5-d][1,2,4]triazin like 2-(8-phenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-acetamide, which may share some chemical reactivity but differ in biological activity and applications.
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O3/c19-13-5-3-12(4-6-13)15-8-16-18(26)23(21-11-24(16)22-15)10-17(25)20-9-14-2-1-7-27-14/h1-8,11H,9-10H2,(H,20,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIVXZDOCLZTFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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